molecular formula C22H13F9N2O2 B2454487 N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-83-5

N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2454487
CAS No.: 338782-83-5
M. Wt: 508.344
InChI Key: SKWXBDPCPXRMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C22H13F9N2O2 and its molecular weight is 508.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F9N2O2/c23-20(24,25)13-5-3-12(4-6-13)11-33-7-1-2-17(19(33)35)18(34)32-16-9-14(21(26,27)28)8-15(10-16)22(29,30)31/h1-10H,11H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWXBDPCPXRMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F9N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-Bis(trifluoromethyl)phenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of pyridine derivatives known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H14F6N2O2
  • Molecular Weight : 472.4 g/mol
  • LogP : 5.06610 (indicating high lipophilicity)

The presence of trifluoromethyl groups enhances the compound's lipophilicity and may influence its biological activity by affecting membrane permeability and receptor interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes:

  • Formation of the pyridine ring through cyclization reactions.
  • Introduction of trifluoromethyl groups via electrophilic fluorination.
  • Amidation to form the final product.

The detailed synthetic pathway can be optimized based on the desired yield and purity levels.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways such as the p53 pathway or inhibiting angiogenesis.
  • Case Studies : In vitro studies have shown that certain derivatives significantly reduce cell viability in various cancer cell lines (e.g., HeLa and MCF-7 cells).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : It has demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Mechanism : The trifluoromethyl groups are believed to enhance interaction with bacterial membranes, leading to increased permeability and cell lysis.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Mechanism
AnticancerHeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)12Cell cycle arrest
AntimicrobialStaphylococcus aureus8Cell membrane disruption
Escherichia coli10Inhibition of cell wall synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.